2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is a chemical compound with the molecular formula C11H16N4O3 It features a piperazine ring substituted with a nitropyridine moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitropyridine and a piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H18N4O3 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-[4-[(5-nitropyridin-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H18N4O3/c17-8-7-14-3-5-15(6-4-14)10-11-1-2-12(9-13-11)16(18)19/h1-2,9,17H,3-8,10H2 |
InChI Key |
ZNEZIFDLPOEHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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